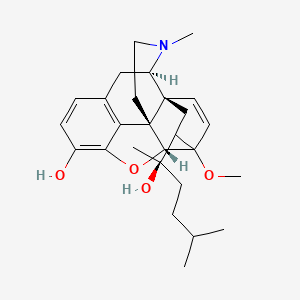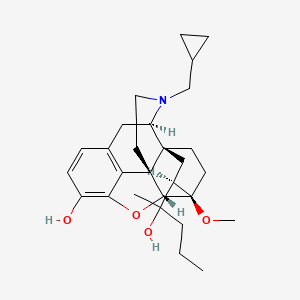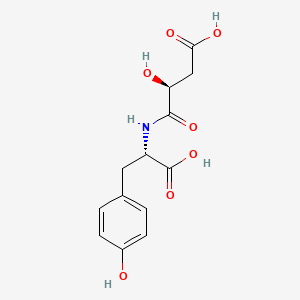
L-Tyrosine, N-((2S)-3-carboxy-2-hydroxy-1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malyl tyrosine is an amino-acid derivative.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Derivatization
L-Tyrosine, an aromatic, polar, non-essential amino acid, is significant in producing various chemicals like L-3,4-dihydroxyphenylalanine, tyramine, and 4-hydroxyphenylpyruvic acid through enzymatic biocatalysts. These derivatives find extensive use in pharmaceutical, food, and cosmetics industries. The review by Tan, Song, Chen, Liu, and Wu (2020) in "Applied Microbiology and Biotechnology" discusses the advances in L-tyrosine derivatization, highlighting strategies in biosynthesis and potential industrial applications (Tan, Song, Chen, Liu, & Wu, 2020).
Polymer Synthesis
L-Tyrosine derivatives are pivotal in synthesizing biodegradable polymers. Bourke and Kohn (2003) in "Advanced Drug Delivery Reviews" detail the development of tyrosine-derived polycarbonates, polyarylates, and polyethers. These polymers have applications in cellular responses, sterilization techniques, drug delivery, and fabrication processes (Bourke & Kohn, 2003).
Interaction with Superoxide
Möller, Hatch, Kim, and Porter (2012) in "Journal of the American Chemical Society" explored the reaction of tyrosyl radicals with superoxide, forming hydroperoxide derivatives of tyrosine. This study provides insights into the reactivity of tyrosine oxidation products in physiological and pathological conditions (Möller, Hatch, Kim, & Porter, 2012).
ICT Transitions and Coloration
Fujisawa, Kikuchi, and Hanaya (2016) in "Chemical Physics Letters" demonstrated the coloration of L-tyrosine based on organic-semiconductor interfacial charge-transfer (ICT) transitions, which is significant for selective detection without structural change, contrasting conventional methods (Fujisawa, Kikuchi, & Hanaya, 2016).
Radical Scavenging Activity
Kumar, Gnanendra, and Naik (2009) in "Journal of Chemistry" researched the synthesis of tyrosine analogues and their radical scavenging activity. This study is crucial for understanding the antioxidant potential of L-tyrosine derivatives (Kumar, Gnanendra, & Naik, 2009).
Structural and Binding Studies
L-tyrosine's role in protein synthesis and as a precursor for several neurotransmitters and hormones is well-documented. Studies like Frey, Koetzle, Lehmann, and Hamilton (1973) in "Journal of Chemical Physics" provide a detailed comparison between the crystal and molecular structures of L-tyrosine and its hydrochloride, contributing to our understanding of its molecular interactions (Frey, Koetzle, Lehmann, & Hamilton, 1973).
Enzymatic Activities
Winder and Harris (1991) in "European Journal of Biochemistry" developed new assays for the tyrosine hydroxylase and dopa oxidase activities of tyrosinase, essential for understanding the enzyme's role in various physiological processes (Winder & Harris, 1991).
Eigenschaften
CAS-Nummer |
688013-96-9 |
|---|---|
Produktname |
L-Tyrosine, N-((2S)-3-carboxy-2-hydroxy-1-oxopropyl)- |
Molekularformel |
C13H15NO7 |
Molekulargewicht |
297.26 |
IUPAC-Name |
(S)-4-(((S)-1-carboxy-2-(4-hydroxyphenyl)ethyl)amino)-3-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C13H15NO7/c15-8-3-1-7(2-4-8)5-9(13(20)21)14-12(19)10(16)6-11(17)18/h1-4,9-10,15-16H,5-6H2,(H,14,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 |
InChI-Schlüssel |
HJTAPPMVLVVDGZ-UWVGGRQHSA-N |
SMILES |
OC1=CC=C(C=C1)C[C@@H](C(O)=O)NC([C@@H](O)CC(O)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Malyl tyrosine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



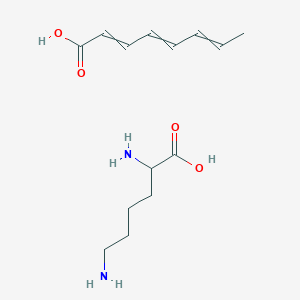
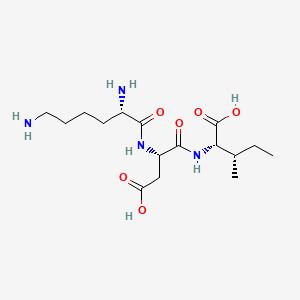
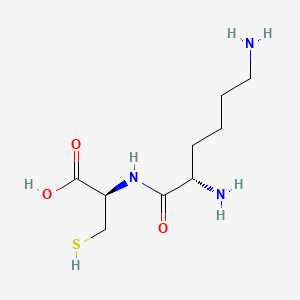
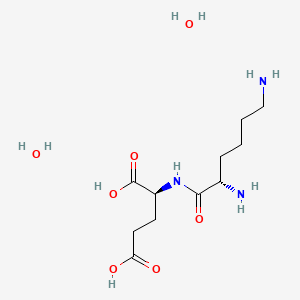
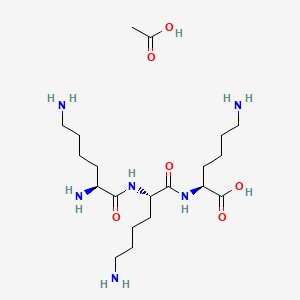

![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)
